molecular formula C19H28N2O2 B2897905 N-(4-methoxyphenyl)-2-(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)acetamide CAS No. 347370-68-7

N-(4-methoxyphenyl)-2-(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)acetamide

Cat. No. B2897905
M. Wt: 316.445
InChI Key: UPSAPLHWTQECAM-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-2-(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)acetamide” is a complex organic compound. It contains a methoxyphenyl group (a phenyl ring with a methoxy substituent), an azabicyclo[3.2.1]octane ring (a bicyclic structure with one nitrogen and seven carbon atoms), and an acetamide group (an acetyl group bound to an amine).



Synthesis Analysis

While I couldn’t find the specific synthesis for this compound, the synthesis of similar structures often involves reactions like nucleophilic substitution, reduction, and cyclization. For instance, the azabicyclo[3.2.1]octane ring could potentially be synthesized via a Mannich reaction1.



Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic ring and the various functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule.



Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly what reactions this compound would undergo. However, the presence of the acetamide group suggests it could participate in reactions typical for amides, such as hydrolysis. The methoxy group might undergo demethylation under certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar groups, and the overall charge distribution.


Safety And Hazards

Without specific information on this compound, it’s hard to provide accurate safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve elucidating its synthesis and characterizing its physical and chemical properties. If it shows biological activity, it could be studied as a potential therapeutic agent.


Please note that this is a general analysis based on the structure of the compound and the functional groups present in it. For a more accurate and detailed analysis, more specific information or experimental data would be needed. If you have access to more information or specific papers on this compound, I would be happy to help analyze them.


properties

IUPAC Name

N-(4-methoxyphenyl)-2-(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-18(2)14-9-10-19(18,3)13-21(11-14)12-17(22)20-15-5-7-16(23-4)8-6-15/h5-8,14H,9-13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSAPLHWTQECAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(CN(C2)CC(=O)NC3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)acetamide

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